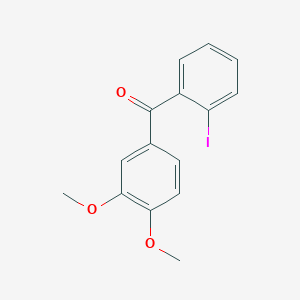

3,4-Dimethoxy-2'-iodobenzophenone

Vue d'ensemble

Description

3,4-Dimethoxy-2’-iodobenzophenone is an organic compound with the molecular formula C15H13IO3. It is characterized by the presence of methoxy groups at the 3 and 4 positions on one phenyl ring and an iodine atom at the 2’ position on the other phenyl ring, connected by a carbonyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-2’-iodobenzophenone typically involves the iodination of 3,4-dimethoxybenzophenone. One common method is the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination .

Industrial Production Methods: While specific industrial production methods for 3,4-Dimethoxy-2’-iodobenzophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Dimethoxy-2’-iodobenzophenone can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzophenones can be formed.

Reduction Products: 3,4-Dimethoxy-2’-iodobenzhydrol.

Oxidation Products: 3,4-Dimethoxy-2’-iodobenzoic acid.

Coupling Products: Biaryl compounds with diverse functional groups.

Applications De Recherche Scientifique

Chemical Synthesis

1.1 Monomer Preparation for Polymers

3,4-Dimethoxy-2'-iodobenzophenone serves as a precursor in the synthesis of soluble aromatic poly(ether ketone)s. These polymers are notable for their thermal stability and mechanical properties, making them suitable for high-performance applications in aerospace and automotive industries. The synthesis typically involves nucleophilic aromatic substitution reactions where this compound reacts with other aromatic or aliphatic compounds to form complex structures .

1.2 Photo-Crosslinking Agents

The compound is used as a photo-crosslinking agent due to its ability to absorb UV light and facilitate crosslinking in polymer matrices. This property is exploited in creating advanced materials with enhanced mechanical properties and thermal resistance .

Medicinal Chemistry

2.1 Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, the compound can be modified to enhance its binding affinity to specific cancer targets, which could lead to the development of more effective chemotherapeutic agents .

2.2 Sigma Receptor Modulation

Research indicates that compounds related to this compound can act as ligands for sigma receptors, which are implicated in various neurological disorders and cancers. These interactions may provide new avenues for therapeutic interventions targeting these receptors .

Photochemistry

3.1 Photostability Studies

The photochemical properties of this compound have been extensively studied to understand its stability under UV light exposure. Its ability to form reactive intermediates makes it a candidate for applications in photodynamic therapy (PDT), where light activation is used to produce cytotoxic species that target tumor cells .

3.2 UV Filters in Cosmetics

Due to its UV-absorbing properties, this compound is also explored as a potential ingredient in sunscreens and other cosmetic formulations aimed at protecting skin from harmful UV radiation .

Data Tables

| Application Area | Specific Use Case | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Polymer precursors | Enhances thermal stability |

| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |

| Sigma Receptor Modulation | Neurological disorder treatments | Potential for new therapeutic agents |

| Photochemistry | Photodynamic therapy | Produces cytotoxic species upon activation |

| Cosmetics | UV filters | Protects against UV radiation |

Case Studies

Case Study 1: Synthesis of Aromatic Polymers

In a study published by Nature, researchers synthesized various poly(ether ketone)s using derivatives of this compound as monomers. The resulting polymers exhibited superior mechanical properties compared to traditional polymers, indicating their potential use in high-performance applications .

Case Study 2: Anticancer Activity

A recent pharmacological study demonstrated that a derivative of this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the compound's ability to induce apoptosis via mitochondrial pathways .

Case Study 3: Photostability Assessment

Research on the photostability of this compound revealed that it maintains structural integrity under prolonged UV exposure while still being effective as a photodynamic agent. This property supports its use in therapeutic settings where light activation is required .

Mécanisme D'action

The mechanism of action of 3,4-Dimethoxy-2’-iodobenzophenone largely depends on its application. In coupling reactions, it acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps to form biaryl products. The iodine atom plays a crucial role in facilitating these reactions by providing a good leaving group .

Comparaison Avec Des Composés Similaires

3,4-Dimethoxybenzophenone: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.

2-Iodobenzophenone: Lacks the methoxy groups, which can influence the compound’s reactivity and solubility.

4-Methoxy-2’-iodobenzophenone: Has only one methoxy group, affecting its electronic properties and reactivity.

Uniqueness: 3,4-Dimethoxy-2’-iodobenzophenone is unique due to the combination of methoxy groups and an iodine atom, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic organic chemistry and material science .

Activité Biologique

3,4-Dimethoxy-2'-iodobenzophenone is a synthetic compound that has garnered attention in various fields of biological research, particularly in cancer therapy and cellular signaling. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its benzophenone backbone with methoxy groups at the 3 and 4 positions and an iodine atom at the 2' position. Its structure allows it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and T47D cells. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through mitochondrial pathways .

- Reactive Oxygen Species (ROS) Generation : The compound has been implicated in the generation of ROS within cancer cells. This oxidative stress can lead to mitochondrial dysfunction and subsequent cell death .

- Targeting Signaling Pathways : Research indicates that this compound may modulate key signaling pathways involved in cancer progression, such as the mTOR pathway, which is crucial for cell growth and proliferation .

Efficacy Against Cancer Cell Lines

The efficacy of this compound against specific cancer cell lines has been documented in several studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| T47D | 10.0 | ROS generation and mitochondrial dysfunction |

| KB | 15.0 | Bioorthogonal cyclization leading to cytotoxicity |

Case Studies

- Breast Cancer Models : In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability in MCF-7 and T47D cells. Flow cytometry analysis showed increased levels of apoptotic markers such as cleaved PARP and caspase-3 after treatment .

- Mitochondrial Dysfunction : The compound's ability to disrupt mitochondrial function was highlighted in studies where it induced changes in mitochondrial membrane potential (∆ψm), contributing to its cytotoxic effects on breast cancer cells .

Potential Therapeutic Applications

Given its biological activity, this compound shows promise as a therapeutic agent in oncology. Its ability to induce apoptosis and inhibit tumor growth suggests potential applications in:

- Targeted Cancer Therapy : Leveraging its selective cytotoxicity against specific cancer types.

- Combination Therapies : Exploring synergistic effects with other chemotherapeutic agents or targeted therapies.

Propriétés

IUPAC Name |

(3,4-dimethoxyphenyl)-(2-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO3/c1-18-13-8-7-10(9-14(13)19-2)15(17)11-5-3-4-6-12(11)16/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRLZBLMESYWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701255520 | |

| Record name | (3,4-Dimethoxyphenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701255520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951891-89-7 | |

| Record name | (3,4-Dimethoxyphenyl)(2-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dimethoxyphenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701255520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.